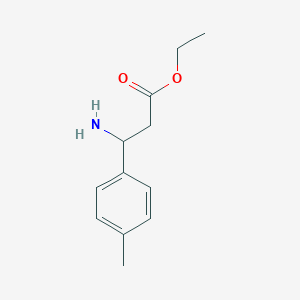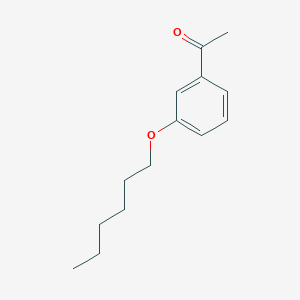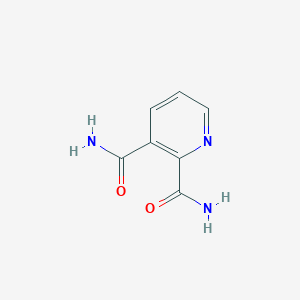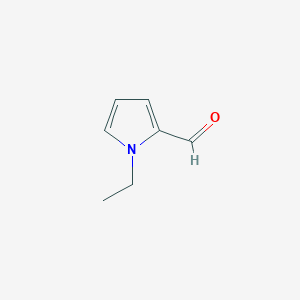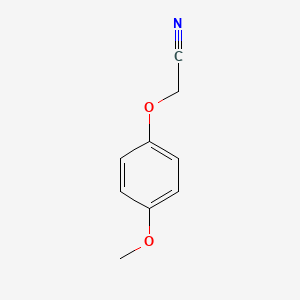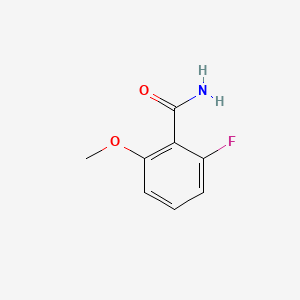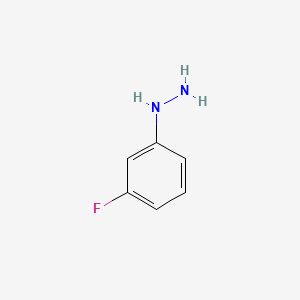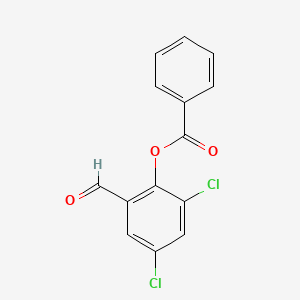
2,4-Dichloro-6-Formylphenyl Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-Formylphenyl Benzoate is a chemical compound that is closely related to various substituted phenylboronic compounds and benzoates that have been studied for their unique chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds such as 2,6-diformylphenylboronic acid and methyl 2-formyl-benzoate .
Synthesis Analysis
The synthesis of related compounds involves the formation of substituted benzoxaboroles from 2,6-diformylphenylboronic acid, which reacts with secondary mono- and diamines. This process is characterized by the formation of intermolecular hydrogen bonds and the tautomeric equilibrium with the formation of an oxaborole ring . Although the synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate is not explicitly described, similar synthetic routes may be applicable, involving the introduction of chloro and formyl substituents to the phenyl ring followed by esterification with benzoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Dichloro-6-Formylphenyl Benzoate has been elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For instance, a solvated organic compound with a related structure was found to have a triclinic geometry with specific unit cell parameters . These techniques could be applied to determine the precise molecular structure of 2,4-Dichloro-6-Formylphenyl Benzoate.
Chemical Reactions Analysis
The reactivity of compounds with formyl and dichloro substituents has been studied, particularly in the context of hydrolysis reactions. The presence of acyl-carbonyl groups has been shown to influence the rate of ester hydrolysis under alkaline and neutral conditions . This suggests that 2,4-Dichloro-6-Formylphenyl Benzoate may also exhibit interesting reactivity patterns, particularly in the presence of nucleophiles or bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical methods. For example, FTIR, Mass Spectrometry, and X-ray powder diffraction have been used to elucidate the structure of a compound with a similar formula, revealing its geometry and space group . These methods could be employed to analyze the physical and chemical properties of 2,4-Dichloro-6-Formylphenyl Benzoate, such as solubility, melting point, and reactivity.
Relevant Case Studies
Although no direct case studies involving 2,4-Dichloro-6-Formylphenyl Benzoate were provided, the papers suggest potential applications for related compounds. For instance, the use of substituted phenylboronic compounds in the synthesis of benzoxaboroles and the incorporation of formyl-substituted benzoates in electrochemical cells indicate areas where 2,4-Dichloro-6-Formylphenyl Benzoate could be relevant. Additionally, the study of complex formation between substituted phenyl compounds and benzoquinones provides insights into the potential interactions and reactivity of 2,4-Dichloro-6-Formylphenyl Benzoate with other chemical species .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated the potential of compounds derived from 4-Formylphenyl benzoate, including 2,4-Dichloro-6-Formylphenyl Benzoate, in exhibiting antibacterial activity. A study by Abdel‐Galil et al. (2018) synthesized new heterocyclic scaffolds containing thiazole and thiazolidin-5-one rings using 4-Formylphenyl benzoate as a precursor. These compounds showed promising antibacterial activity against different bacteria types, comparable to the standard chemotherapeutic agent Ampicillin (Abdel‐Galil et al., 2018).
Environmental Degradation
Studies have also explored the degradation of compounds related to 2,4-Dichloro-6-Formylphenyl Benzoate in environmental contexts. Bevinakatti and Ninnekar (1992) investigated the degradation of biphenyl and its chlorinated derivatives by a Micrococcus species, revealing the microbial utilization of such compounds as growth substrates and their breakdown into simpler forms like benzoates (Bevinakatti & Ninnekar, 1992).
Glycosylation Reactions in Plants
The study of glycosylation reactions in plants involving benzoates, which include compounds like 2,4-Dichloro-6-Formylphenyl Benzoate, is another area of interest. Lim et al. (2002) examined the activity of Arabidopsis glycosyltransferases toward benzoates, revealing insights into the glucosylation reactions in plants and providing tools for biotransformation reactions (Lim et al., 2002).
Propiedades
IUPAC Name |
(2,4-dichloro-6-formylphenyl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-6-10(8-17)13(12(16)7-11)19-14(18)9-4-2-1-3-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCRFYXDZLJAIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308074 |
Source


|
| Record name | 2,4-Dichloro-6-Formylphenyl Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-Formylphenyl Benzoate | |
CAS RN |
258264-70-9 |
Source


|
| Record name | 2,4-Dichloro-6-Formylphenyl Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

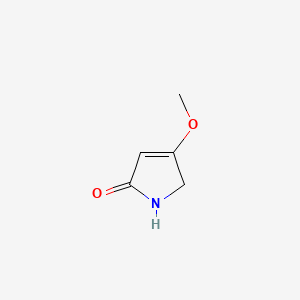
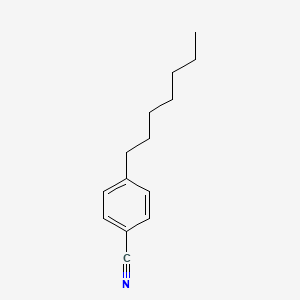
![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)
![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)
